4-METHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE
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Overview
Description
4-METHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a piperazine ring substituted with a methanesulfonyl group and a trifluoromethylphenyl group, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperazine ringCommon reagents used in these reactions include trifluoromethanesulfonic anhydride and triethylamine .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification methods, such as crystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-METHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanesulfonyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
4-METHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-METHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): A similar compound with a trifluoromethyl group and sulfonimide functionality.
tert-Butyl 4-(trifluoromethyl)piperazine-1-carboxylate: Another related compound with a piperazine ring and trifluoromethyl group.
Uniqueness
4-METHANESULFONYL-N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methanesulfonyl group provides additional reactivity and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O3S/c1-23(21,22)19-7-5-18(6-8-19)12(20)17-11-4-2-3-10(9-11)13(14,15)16/h2-4,9H,5-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCHTTPGDYBFIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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